![molecular formula C14H9F3N2O B12868928 3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12868928.png)
3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyrrolo[2,3-b]pyridine core substituted with a phenyl group at the 3-position and a trifluoromethoxy group at the 4-position. These substitutions impart distinct electronic and steric properties to the molecule, making it a valuable candidate for research and development in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-bromo-3-nitropyridine with phenylboronic acid in the presence of a palladium catalyst can yield the desired product through a Suzuki-Miyaura coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined to ensure high purity of the final product, which is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the trifluoromethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has been explored for its applications in several scientific domains:
Wirkmechanismus
The mechanism of action of 3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group enhances its lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles: These compounds share the trifluoromethoxy group and have been studied for their electrochromic properties.
Trifluoromethyl ethers: Compounds with similar trifluoromethoxy groups, known for their stability and lipophilicity.
Uniqueness
3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine stands out due to its unique combination of a pyrrolo[2,3-b]pyridine core with phenyl and trifluoromethoxy substitutions. This combination imparts distinct electronic properties, making it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules.
Eigenschaften
Molekularformel |
C14H9F3N2O |
|---|---|
Molekulargewicht |
278.23 g/mol |
IUPAC-Name |
3-phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-11-6-7-18-13-12(11)10(8-19-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI-Schlüssel |
NOLKHVYNCDSLJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
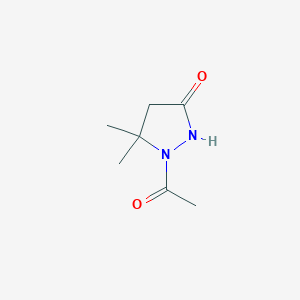
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
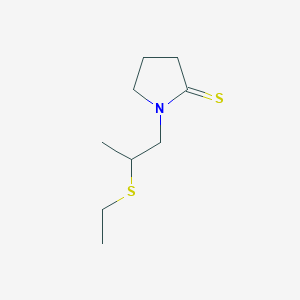
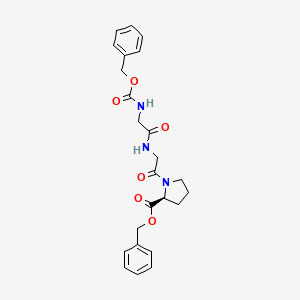
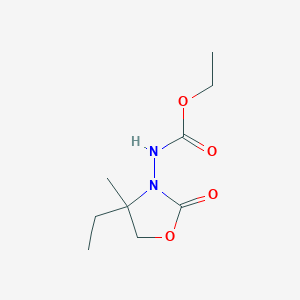
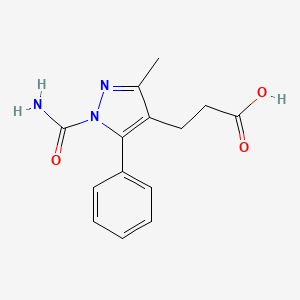
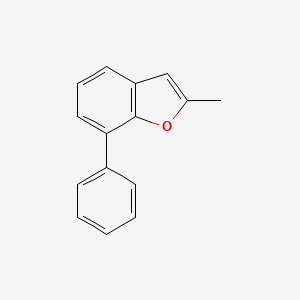
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-](/img/structure/B12868900.png)
![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
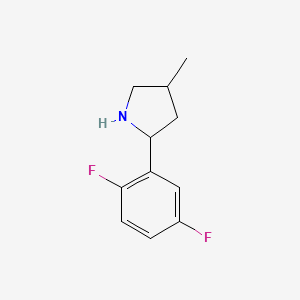
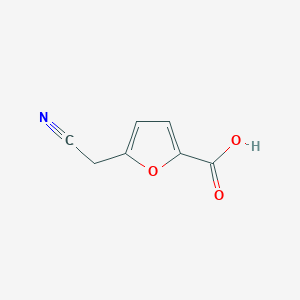
![5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12868909.png)
